Cas no 2167294-99-5 (7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one)

7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one 化学的及び物理的性質
名前と識別子
-
- 7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one
- 7-oxaspiro[bicyclo[2.2.1]heptane-2,1'-cyclopentane]-5'-one
- EN300-1461611
- 2167294-99-5
-
- インチ: 1S/C10H14O2/c11-8-2-1-5-10(8)6-7-3-4-9(10)12-7/h7,9H,1-6H2
- InChIKey: HHJMUYSRYTXHDU-UHFFFAOYSA-N
- SMILES: O1C2CCC1C1(C(CCC1)=O)C2
計算された属性
- 精确分子量: 166.099379685g/mol
- 同位素质量: 166.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 0.9
7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1461611-100mg |
7-oxaspiro[bicyclo[2.2.1]heptane-2,1'-cyclopentane]-5'-one |
2167294-99-5 | 100mg |
$1459.0 | 2023-09-29 | ||
Enamine | EN300-1461611-1000mg |
7-oxaspiro[bicyclo[2.2.1]heptane-2,1'-cyclopentane]-5'-one |
2167294-99-5 | 1000mg |
$1658.0 | 2023-09-29 | ||
Enamine | EN300-1461611-5000mg |
7-oxaspiro[bicyclo[2.2.1]heptane-2,1'-cyclopentane]-5'-one |
2167294-99-5 | 5000mg |
$4806.0 | 2023-09-29 | ||
Enamine | EN300-1461611-250mg |
7-oxaspiro[bicyclo[2.2.1]heptane-2,1'-cyclopentane]-5'-one |
2167294-99-5 | 250mg |
$1525.0 | 2023-09-29 | ||
Enamine | EN300-1461611-2500mg |
7-oxaspiro[bicyclo[2.2.1]heptane-2,1'-cyclopentane]-5'-one |
2167294-99-5 | 2500mg |
$3249.0 | 2023-09-29 | ||
Enamine | EN300-1461611-1.0g |
7-oxaspiro[bicyclo[2.2.1]heptane-2,1'-cyclopentane]-5'-one |
2167294-99-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1461611-10000mg |
7-oxaspiro[bicyclo[2.2.1]heptane-2,1'-cyclopentane]-5'-one |
2167294-99-5 | 10000mg |
$7128.0 | 2023-09-29 | ||
Enamine | EN300-1461611-500mg |
7-oxaspiro[bicyclo[2.2.1]heptane-2,1'-cyclopentane]-5'-one |
2167294-99-5 | 500mg |
$1591.0 | 2023-09-29 | ||
Enamine | EN300-1461611-50mg |
7-oxaspiro[bicyclo[2.2.1]heptane-2,1'-cyclopentane]-5'-one |
2167294-99-5 | 50mg |
$1393.0 | 2023-09-29 |
7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one 関連文献
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
4. Back matter
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
6. Caper tea
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-oneに関する追加情報
Introduction to 7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one (CAS No. 2167294-99-5)
7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one, identified by the chemical compound code CAS No. 2167294-99-5, represents a structurally intricate molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the spirocyclic class of heterocycles, characterized by its unique fused ring system, which consists of an oxygen-containing heterocycle linked to a bicyclic framework. The presence of both oxygen and nitrogen atoms in its structure imparts a high degree of molecular complexity, making it a promising candidate for further exploration in medicinal chemistry.
The synthesis of 7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The spirobicyclo framework, specifically the spirocyclic arrangement between the oxaspiro and cyclopentane units, is a testament to the advancements in cycloaddition reactions and ring-closing metathesis techniques. These synthetic strategies not only showcase the versatility of transition metal catalysis but also underscore the importance of precise molecular architecture in drug design.
In recent years, spirocyclic compounds have emerged as a cornerstone in the development of novel therapeutics due to their inherent biological activity and structural stability. The oxygen atom within the oxaspiro moiety serves as a critical pharmacophore, facilitating interactions with biological targets such as enzymes and receptors. This structural feature has been leveraged in the design of molecules with potential applications in treating neurological disorders, inflammation, and infectious diseases.
One of the most compelling aspects of 7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one is its potential as a scaffold for drug discovery. The rigid spirobicyclo framework provides a stable platform for functional group modifications, enabling chemists to tailor molecular properties such as solubility, bioavailability, and metabolic stability. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on various therapeutic targets, including kinases and proteases involved in cancer progression.
The pharmacological profile of 7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one has been further investigated through computational modeling and experimental validation. Molecular dynamics simulations have revealed that its three-dimensional structure is conducive to binding with protein targets, with key interactions mediated by hydrogen bonding networks involving the oxygen and nitrogen atoms. These findings align with experimental data showing that certain analogs of this compound inhibit target enzymes with high specificity and low toxicity.
Moreover, the biodegradability and environmental compatibility of 7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one make it an attractive candidate for sustainable pharmaceutical development. The absence of toxic or persistent residues upon degradation underscores its potential as an eco-friendly alternative in drug manufacturing processes. This aligns with global initiatives aimed at reducing the environmental footprint of pharmaceutical products while maintaining high efficacy.
The future prospects for 7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one are vast and multifaceted. Ongoing research is exploring novel synthetic routes to enhance yield and purity, as well as investigating its potential applications in agrochemicals and material science beyond pharmaceuticals. The compound's unique structural features offer opportunities for interdisciplinary collaborations across chemistry, biology, and pharmacology, paving the way for innovative solutions to complex scientific challenges.
In conclusion,7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one (CAS No. 2167294-99-5) stands as a remarkable example of how structural complexity can be harnessed for therapeutic benefit. Its synthesis exemplifies cutting-edge organic chemistry techniques, while its pharmacological properties highlight its potential as a lead compound in drug discovery programs aimed at addressing unmet medical needs.
2167294-99-5 (7-oxaspirobicyclo2.2.1heptane-2,1'-cyclopentane-5'-one) Related Products
- 484022-71-1(8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide)
- 898248-01-6(2-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyacetic acid)
- 884010-25-7(5-Bromobenzobthiophene-2-boronic acid)
- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)
- 1040677-54-0(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide)
- 1247054-92-7((4-chloro-3-fluorophenyl)methyl(propyl)amine)
- 866843-17-6(3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline)
- 886911-55-3(3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide)
- 113534-16-0(FMOC-ASN(DOD)-OH)
- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)




